Technical Documentation Center

3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
  • CAS: 104830-08-2

Core Science & Biosynthesis

Foundational

A-Z Guide to Solubility Profiling: A Case Study with Ethyl 3-(2-chloropyridin-3-yl)acrylate

Abstract The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, profoundly influencing process chemistry, formulation, and bioavailability.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, profoundly influencing process chemistry, formulation, and bioavailability.[1][2][3] This in-depth technical guide provides a comprehensive framework for determining the solubility profile of a novel compound, using ethyl 3-(2-chloropyridin-3-yl)acrylate as a representative case study. We will delve into the essential preparatory solid-state characterization, detail the gold-standard isothermal equilibrium solubility determination method, present a framework for robust data analysis using thermodynamic models like the van't Hoff and Jouyban-Acree models, and discuss the practical implications of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility program.

Introduction: Why Solubility is a Critical Quality Attribute

Ethyl 3-(2-chloropyridin-3-yl)acrylate (CAS 104830-08-2) is a heterocyclic compound containing both an acrylate ester and a chloropyridine moiety.[4][5] Such molecules are common building blocks in the synthesis of pharmaceutical intermediates.[6] The ability of a drug compound to dissolve in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and is thus a critical determinant of its therapeutic efficacy.[7] Poor solubility can hinder the ability to achieve desired drug concentrations in systemic circulation, posing a significant challenge for formulation scientists.[2][3][8]

Furthermore, in process development, solubility data is paramount for:

  • Solvent Selection: Identifying suitable solvents for reactions and, critically, for crystallization to ensure optimal yield, purity, and crystal form.[9]

  • Formulation Optimization: Choosing appropriate solvent systems to formulate the API into a stable and effective dosage form.[7]

  • Process Safety and Efficiency: Understanding solubility limits prevents issues like precipitation in transfer lines and allows for the design of efficient, reproducible manufacturing processes.[7]

This guide will provide the foundational knowledge and detailed protocols to expertly navigate these challenges.

Part I: Foundational Work - Solid-State Characterization

Before any solubility measurements are taken, it is imperative to characterize the solid form of the API. An API can exist in different crystalline forms (polymorphs) or as an amorphous solid, each possessing unique physical properties, including solubility.[10] Failure to characterize the starting material can lead to erroneous and irreproducible solubility data.

Key Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form of the API.[11] The resulting diffraction pattern is a unique "fingerprint" for a specific crystal lattice. It is crucial to confirm the phase purity of the initial API and to re-analyze the solid material remaining after solubility equilibrium to ensure no phase transformations have occurred.[12]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[13][14] It is used to determine the melting point and enthalpy of fusion of the crystalline solid. This thermal data is not only vital for confirming purity but also serves as input for thermodynamic models of solubility.[11]

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is used to identify the presence of bound solvents or water (hydrates vs. solvates) in the crystal structure, which can significantly impact solubility.

These orthogonal methods provide a comprehensive picture of the solid state, ensuring the integrity of the subsequent solubility experiments.[13][14]

Part II: Experimental Protocol - Isothermal Equilibrium Solubility Determination

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium (or shake-flask) method.[15] This method measures the maximum concentration of a drug that can be dissolved in a solvent at a specific temperature under equilibrium conditions.[7]

Detailed Step-by-Step Methodology
  • Preparation:

    • Select a range of pharmaceutically relevant organic solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene, heptane).

    • Add an excess amount of ethyl 3-(2-chloropyridin-3-yl)acrylate to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

    • Add a precise volume or mass of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The time required should be determined empirically by sampling at various time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Self-Validation: To avoid including undissolved solid particles, the syringe must be fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE).

    • Immediately dilute the filtered aliquot with a known volume of a suitable mobile phase to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

  • Quantification:

    • Analyze the concentration of the diluted samples using a validated analytical method, typically Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

    • A calibration curve must be prepared using stock solutions of known concentrations to ensure accurate quantification.[15][16]

  • Solid Phase Re-analysis:

    • After the experiment, recover the remaining solid from the vials.

    • Dry the solid and re-analyze it using PXRD to confirm that no polymorphic or solvate transformation occurred during the experiment.[12] This step is critical for data trustworthiness.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_validate 4. Validation P1 Weigh excess API P2 Add known volume of solvent P1->P2 E1 Agitate in thermostated bath (e.g., 48h at 298.15 K) P2->E1 S1 Withdraw supernatant E1->S1 S2 Filter (0.22 µm) S1->S2 S3 Dilute aliquot S2->S3 S4 Quantify via HPLC/UPLC S3->S4 D1 D1 S4->D1 Solubility Data (x, T) V1 Recover residual solid V2 Analyze solid via PXRD V1->V2 V2->D1 Confirms Solid Form Integrity

Caption: Isothermal Equilibrium Solubility Workflow.

Part III: Data Presentation and Thermodynamic Modeling

Raw solubility data should be converted to mole fraction (x) for thermodynamic analysis. The results are best presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for Ethyl 3-(2-chloropyridin-3-yl)acrylate (Mole Fraction, x)

Temperature (K)EthanolIsopropanolEthyl AcetateAcetonitrile
293.15 0.04520.03150.08910.0623
298.15 0.05380.03820.10250.0718
303.15 0.06410.04610.11780.0829
308.15 0.07630.05550.13540.0959
313.15 0.09080.06680.15560.1112

Note: The data in this table is for illustrative purposes to demonstrate data presentation and modeling.

Thermodynamic Modeling

Experimental data can be correlated using thermodynamic models to derive valuable insights into the dissolution process.[17]

  • The van't Hoff Model: This model relates the mole fraction solubility (x) to temperature (T) and is used to calculate the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°sol) and entropy (ΔS°sol).[12][18] The integrated van't Hoff equation is:

    ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

    where R is the universal gas constant. A plot of ln(x) versus 1/T should be linear, with the slope and intercept used to determine the enthalpy and entropy of solution, respectively.[17] A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature.

  • The Jouyban-Acree Model: For mixed solvent systems, the Jouyban-Acree model is a powerful tool for correlating and predicting solubility as a function of solvent composition and temperature.[17][19] It provides a more comprehensive picture than single-solvent models.[12]

G Data Experimental Data (Mole Fraction vs. Temp) Model van't Hoff Equation ln(x) = A + B/T Data->Model Correlate Output Thermodynamic Properties: - Enthalpy (ΔH°sol) - Entropy (ΔS°sol) Model->Output Calculate

Caption: Data Analysis and Thermodynamic Modeling Logic.

Part IV: Practical Implications and Conclusion

The solubility profile is not merely academic data; it is an actionable guide for drug development.

  • For the Process Chemist: The data in Table 1 would suggest that ethyl acetate is a superior solvent for crystallization compared to the alcohols, given the significantly higher solubility and steeper temperature dependence, which would likely result in a higher recovery yield upon cooling.

  • For the Formulation Scientist: Knowledge of solubility in solvents like ethanol is crucial for developing liquid formulations. The relatively lower solubility in isopropanol might make it a candidate for use as an anti-solvent in certain precipitation or crystallization processes.

References

  • Lupuleasa, D., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

  • Datta, D. (2024). Solid-State Characterization and Techniques. ResearchGate. [Link]

  • Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research, 5(5). [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2024). Solid-State Characterization in Drug Development and Formulation. [Link]

  • CD Formulation. (n.d.). Solid-State Characterization. [Link]

  • Sharma, D., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • American Pharmaceutical Review. (2010). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. [Link]

  • Li, Q., et al. (2020). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry, 13(1), 3298-3308. [Link]

  • Delgado, D. R., et al. (2020). Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures. ACS Omega, 5(47), 30624-30633. [Link]

  • Al-Zoubi, N., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Jouyban, A. (2015). Investigation of solubility parameter and application of van't Hoff equation and Jouyban-Acree model. DSpace Repository. [Link]

  • Reddit. (2022). Determination of maximum solubility?. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • ACS Publications. (n.d.). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Padhi, S., et al. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

  • PubChem. (n.d.). 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. [Link]

  • Sasol. (2023). Ethyl Acrylate Safety Data Sheet. [Link]

Sources

Exploratory

Literature review on 3-substituted 2-chloropyridine intermediates

The following technical guide details the chemistry, synthesis, and application of 3-substituted 2-chloropyridines. Strategic Synthesis, Reactivity Profiles, and Medicinal Applications Executive Summary The 3-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 3-substituted 2-chloropyridines.

Strategic Synthesis, Reactivity Profiles, and Medicinal Applications

Executive Summary

The 3-substituted 2-chloropyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a unique electronic duality: the C2-chlorine atom provides a highly reactive handle for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings, while the C3-substituent  modulates the ring's electronics and provides a vector for orthogonal functionalization.

This guide moves beyond basic preparation, analyzing the regiochemical control required to synthesize these intermediates and the mechanistic causality that governs their downstream reactivity in drug development (e.g., Nevirapine, PIM-1 inhibitors).

Mechanistic Dichotomy: The C2 vs. C3 Battle

To master this scaffold, one must understand the competing electronic forces. The pyridine nitrogen renders the ring


-deficient, activating the 

-positions (C2/C6) toward nucleophiles. However, the introduction of a substituent at C3 breaks the symmetry, creating distinct steric and electronic environments.
Electronic Bias and Regiocontrol
  • Nucleophilic Attack (

    
    ):  The C2 position is significantly more electrophilic than C4 or C6 due to the inductive effect of the adjacent nitrogen and the leaving group ability of chlorine. A C3-electron-withdrawing group (EWG), such as 
    
    
    
    or
    
    
    , further lowers the LUMO energy, accelerating
    
    
    rates at C2 by orders of magnitude compared to unsubstituted 2-chloropyridine.
  • Electrophilic Attack / Metallation: While the ring is deactivated toward electrophilic aromatic substitution (

    
    ), it is highly susceptible to Directed Ortho Metallation (DoM) . The C2-chlorine atom acts as a Directed Metallation Group (DMG), guiding strong bases (e.g., LDA) to deprotonate exclusively at C3 due to the inductive acidification of the C3-proton and chelation effects.
    
Visualization of Synthetic Divergence

The following diagram illustrates how a common precursor diverges into distinct intermediates based on the chosen mechanistic pathway (N-Oxide rearrangement vs. DoM).

G Start Starting Material: 3-Substituted Pyridine NOxide Intermediate: Pyridine N-Oxide Start->NOxide Oxidation (mCPBA/H2O2) Rearrange Reagent: POCl3 / PCl5 NOxide->Rearrange ProductA Product A: 2-Chloro-3-Substituted Pyridine (Via Nucleophilic Rearrangement) Rearrange->ProductA Regioselective Chlorination Start2 Starting Material: 2-Chloropyridine DoM Reagent: LDA / LiTMP (-78°C) Start2->DoM Lithio Intermediate: 3-Lithio-2-chloropyridine DoM->Lithio Ortho-Lithiation Electrophile Quench: DMF / CO2 / I2 Lithio->Electrophile ProductB Product B: 3-Functionalized-2-chloropyridine (Via DoM) Electrophile->ProductB

Figure 1: Divergent synthetic pathways. The N-oxide route installs the chlorine (C2) last, while the DoM route installs the C3-substituent last.

Critical Synthetic Protocols

The following protocols are selected for their scalability and reliability in a pharmaceutical context.

Protocol A: The N-Oxide Rearrangement (Synthesis of 2-Chloro-3-cyanopyridine)

This method is preferred for introducing the chlorine atom after the C3 substituent is established. It relies on the reaction of pyridine N-oxides with phosphoryl chloride (


), a rearrangement that is highly regioselective for C2 when an EWG is present at C3.

Target: 2-Chloro-3-cyanopyridine (Key intermediate for Nevirapine).[1]

Reagents & Causality:

  • 3-Cyanopyridine: The starting scaffold.[1]

  • Urea-Hydrogen Peroxide (UHP): A safer, solid alternative to high-concentration liquid

    
     for N-oxidation.
    
  • 
    :  Acts as both the activating agent (forming an activated ester with the N-oxide oxygen) and the nucleophile source (chloride).
    

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 3-cyanopyridine (1.0 eq) in dichloromethane (DCM).

    • Add Urea-Hydrogen Peroxide (UHP) (2.5 eq) and cool to 0°C.

    • Dropwise add Trifluoroacetic anhydride (TFAA) (2.0 eq). Note: TFAA activates the peroxide in situ.

    • Stir at room temperature for 18 hours. Monitor by HPLC for disappearance of starting material.

    • Workup: Quench with aqueous sodium metabisulfite (destroys excess peroxide). Extract with DCM, dry over

      
      , and concentrate to yield 3-cyanopyridine N-oxide.
      
  • Chlorination:

    • Suspend 3-cyanopyridine N-oxide (1.0 eq) in toluene (5 vol).

    • Add

      
       (1.5 eq) slowly to control exotherm.
      
    • Heat to reflux (110°C) for 4–6 hours. Mechanism: The oxygen attacks phosphorus, creating a good leaving group. Chloride anion then attacks C2 (intramolecular or intermolecular), restoring aromaticity with loss of HOPCl2.

    • Workup: Cool to 0°C. Pour onto ice-water slowly (hydrolysis of excess

      
       is violent). Neutralize with 
      
      
      
      to pH 8. Extract with ethyl acetate.[2]
    • Purification: Recrystallization from ethanol/water.

Protocol B: Directed Ortho Metallation (Synthesis of 2-Chloro-3-formylpyridine)

This route is essential when the C3 substituent is labile or difficult to carry through a chlorination step (e.g., aldehydes).

Target: 2-Chloro-3-pyridinecarboxaldehyde.

Reagents & Causality:

  • Lithium Diisopropylamide (LDA): A bulky, non-nucleophilic base required to avoid nucleophilic attack at C2-Cl.

  • Temperature (-78°C): Critical to stabilize the 3-lithio intermediate. Above -50°C, the intermediate may eliminate LiCl to form a pyridyne (benzyne analog), leading to polymerization.

Step-by-Step Methodology:

  • Metallation:

    • Flame-dry a 3-neck flask under Argon. Add anhydrous THF and 2-chloropyridine (1.0 eq).

    • Cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. Maintain internal temp < -70°C.

    • Stir for 1 hour at -78°C. The solution typically turns deep red/yellow, indicating the formation of the lithiated species.

  • Electrophilic Quench:

    • Add anhydrous Dimethylformamide (DMF) (1.5 eq) dropwise.

    • Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Hydrolysis:

    • Quench with saturated aqueous

      
      .
      
    • Extract with diethyl ether or EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The aldehyde is prone to oxidation; store under inert atmosphere.

Quantitative Data: Substituent Effects on Reactivity

The nature of the substituent at C3 drastically alters the reactivity of the C2-chloride in


 reactions.

Table 1: Relative Reactivity of 3-Substituted 2-Chloropyridines in


 (with Morpholine in DMSO at 80°C) 
C3 Substituent (R)Electronic Effect (

)
Relative Rate (

)
Observation
-H None1.0Baseline reactivity. Requires high heat/strong nucleophile.
-CH3 Electron Donating (+I)0.6Deactivated. Steric hindrance at C3 also impedes C2 attack.
-CN Electron Withdrawing (-M, -I)~850Highly activated. Reaction proceeds rapidly at RT.
-NO2 Strong EWG (-M, -I)~4500Extremely reactive. Risk of side reactions/ring opening.
-COOH Ionizable< 0.1Formation of carboxylate anion deactivates the ring (coulombic repulsion).

Note: Data synthesized from kinetic studies of halopyridines [1, 2].

Applications in Drug Discovery

The 3-substituted 2-chloropyridine moiety is a precursor to several high-profile active pharmaceutical ingredients (APIs).

Nevirapine (Anti-HIV)
  • Role: Non-nucleoside reverse transcriptase inhibitor (NNRTI).

  • Chemistry: The 2-chloro-3-pyridinecarboxylic acid (derived from the nitrile) reacts with a cyclopropyl amine derivative. The pyridine nitrogen provides essential hydrogen bonding in the enzyme's binding pocket.

  • Key Step:

    
     displacement of the C2-chloride by an amine, followed by amide coupling at C3 to close the diazepinone ring.
    
PIM Kinase Inhibitors
  • Role: Cancer therapeutics targeting PIM-1/2/3.

  • Chemistry: 3-cyano-2-chloropyridines are used to synthesize bicyclic systems (e.g., pyrido[2,3-d]pyrimidines). The nitrile group is often converted to an amidine or incorporated into a second ring.

Reactivity & Workflow Diagram

This diagram maps the downstream utility of the 2-chloro-3-substituted scaffold, guiding the chemist on which transformation to prioritize.

Reactivity Core Core Scaffold: 3-R-2-Chloropyridine SNAr Nucleophilic Substitution (SNAr) (Amines, Alkoxides, Thiols) Core->SNAr C2 Attack (Favored by EWG at C3) Suzuki Suzuki-Miyaura Coupling (Boronic Acids) Core->Suzuki Pd(0) / Base Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed C-N) Core->Buchwald Pd(0) / Ligand Prod1 2-Amino/Alkoxy Pyridines SNAr->Prod1 Prod2 2-Aryl Pyridines Suzuki->Prod2 Buchwald->Prod1

Figure 2: Reactivity map. The red arrow indicates the dominant pathway for electron-deficient rings (e.g., R = CN, NO2).

References

  • BenchChem Technical Support. (2025). Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization.[3] Retrieved from

  • National Institutes of Health (PMC). (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Retrieved from

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.[4] Retrieved from

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[5][6] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester via Heck Reaction

Abstract & Scope This application note details the robust synthesis of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS: 104830-08-2), a critical intermediate in the development of 1,8-naphthyridine-based pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthesis of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS: 104830-08-2), a critical intermediate in the development of 1,8-naphthyridine-based pharmacophores and tyrosine kinase inhibitors.

The protocol utilizes a Heck-Mizoroki cross-coupling strategy.[1][2] The core challenge addressed here is achieving chemoselectivity: coupling exclusively at the C3-position (C-Br bond) while preserving the C2-position (C-Cl bond) for subsequent nucleophilic aromatic substitution (


) or cyclization. We employ a bulky phosphine ligand system to prevent catalyst poisoning by the pyridine nitrogen, ensuring high turnover numbers (TON) and reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the vinyl-heteroaryl bond. The choice of 3-bromo-2-chloropyridine as the starting material is deliberate; the bond dissociation energy (BDE) of C-Br (approx. 68 kcal/mol) is significantly lower than that of C-Cl (approx. 81 kcal/mol), allowing for highly selective oxidative addition by the Palladium(0) species at the 3-position.

Retrosynthesis Target Target: 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester Precursors Precursors: 3-Bromo-2-chloropyridine + Ethyl Acrylate Target->Precursors Disconnection Strategy Strategy: Pd-Catalyzed Heck Coupling (Chemoselective C-Br activation) Precursors->Strategy

Figure 1: Retrosynthetic logic relying on differential halogen reactivity.

Critical Experimental Design

Substrate Selection
  • Aryl Halide: 3-Bromo-2-chloropyridine. Note: Do not use 2,3-dichloropyridine, as it suffers from poor reactivity and selectivity issues. 3-Iodo-2-chloropyridine is a viable alternative but is less atom-efficient and more expensive.

  • Olefin: Ethyl acrylate (1.2 - 1.5 equivalents). Used in excess to suppress homocoupling of the aryl halide.

Catalyst System[3][4]
  • Pre-catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ].[3] Stable and cost-effective.
    
  • Ligand: Tri-o-tolylphosphine [P(o-tol)

    
    ] .
    
    • Why: The bulky ortho-methyl groups prevent the formation of inactive saturated Pd

      
       species. Crucially, the bulk hinders the coordination of the pyridine nitrogen to the Pd center, which often deactivates the catalyst in heteroaryl couplings.
      
  • Base: Triethylamine (Et

    
    N). Acts as both the base to neutralize HBr and the reductant to generate the active Pd(0) species initially.
    

Detailed Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[1][4][5][6][7]Amount (Example)Role
3-Bromo-2-chloropyridine 192.441.01.92 g (10 mmol)Limiting Reagent
Ethyl Acrylate 100.121.51.50 g (1.63 mL)Olefin Partner
Pd(OAc)

224.510.05112 mgCatalyst (5 mol%)
P(o-tol)

304.370.10304 mgLigand (10 mol%)
Triethylamine (Et

N)
101.192.52.53 g (3.5 mL)Base/Reductant
DMF (Anhydrous) --20 mL (0.5 M)Solvent
Step-by-Step Procedure
  • Setup: Oven-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of nitrogen.

  • Charging: Add Pd(OAc)

    
     (112 mg) and P(o-tol)
    
    
    
    (304 mg) to the vial. Purge with nitrogen for 5 minutes.
  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd-ligand complex).

  • Substrate Addition: Add 3-bromo-2-chloropyridine (1.92 g) dissolved in the remaining DMF (10 mL).

  • Reagent Addition: Add Ethyl Acrylate (1.63 mL) followed by Triethylamine (3.5 mL).

  • Reaction: Seal the vessel and heat to 100°C in an oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting bromide (

      
      ) should disappear, replaced by a fluorescent blue spot (
      
      
      
      , product).
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove DMF and salts.

    • Wash the organic layer with Brine (30 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    ), eluting with a gradient of Hexanes 
    
    
    
    15% EtOAc/Hexanes.
  • Characterization: Isolate the product as a white to pale yellow solid.

Mechanistic Pathway & Validation

The reaction follows the Pd(0)/Pd(II) catalytic cycle.[3][7] The diagram below illustrates the critical selectivity point: the oxidative addition occurring at C3-Br rather than C2-Cl.

HeckMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 3-Br-2-Cl-Pyridine Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 Selectivity: C-Br >> C-Cl Coordination Olefin Coordination Complex1->Coordination Ethyl Acrylate Insertion Migratory Insertion Coordination->Insertion BetaElim Beta-Hydride Elimination Insertion->BetaElim ProductRel Product Release + H-Pd-Br BetaElim->ProductRel Regen Reductive Elimination (Base assisted) ProductRel->Regen Et3N Regen->Pd0 - Et3N-HBr

Figure 2: Catalytic cycle highlighting the oxidative addition selectivity.

Self-Validating Analytical Checkpoints

To ensure the protocol was successful without external validation, look for these internal markers:

  • NMR Coupling Constant (

    
    H NMR):  The vinylic protons should appear as two doublets. A coupling constant (
    
    
    
    ) of 15–16 Hz confirms the trans (E)-isomer. If
    
    
    Hz, the cis isomer formed (unlikely under thermodynamic control).
  • Chemical Shift: The C2-H of the pyridine ring (usually near

    
     8.3 ppm) will be absent. The C4-H doublet will show a slight downfield shift due to the conjugation of the acrylate group.
    
  • Visual Cue: The precipitation of Et

    
    N
    
    
    
    HBr (white solid) during the reaction is a positive physical sign of conversion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Catalyst poisoning by Pyridine N.Switch to Pd(OAc)

+ XPhos
or increase catalyst loading to 10 mol%. Ensure solvent is degassed.
Black Precipitate "Pd Black" formation (catalyst death).Add tetrabutylammonium chloride (TBAC, 1.0 eq) as a phase transfer agent/stabilizer (Jeffery conditions).
Low Yield Homocoupling of acrylate.Add the acrylate slowly via syringe pump over 2 hours.
Regio-isomer mix Oxidative addition at C2-Cl.Lower temperature to 80°C. Ensure starting material is strictly the 3-bromo analog, not 3-chloro.

References

  • Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Pyridine Coupling Specifics: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Commercial Compound Data: PubChem CID 10798563, 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester.[8] Link

  • Green Chemistry Protocols (Alternative): Gholinejad, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. International Journal of Molecular Sciences. Link

Sources

Application

Nucleophilic substitution reactions at the 2-chloro position of pyridine acrylates

Application Notes & Protocols Topic: Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Chloro Position of Pyridine Acrylates Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Chloro Position of Pyridine Acrylates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Substituted Pyridine Acrylates

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, present in a vast number of FDA-approved drugs and functional materials.[1][2][3] The ability to selectively functionalize the pyridine ring is therefore a critical tool for molecular design and synthesis. Among the various positions, the C-2 position offers a strategic handle for modification due to its proximity to the ring nitrogen.

This guide focuses on a powerful and versatile transformation: the nucleophilic aromatic substitution (SNAr) reaction at the 2-chloro position of pyridine acrylates. These substrates are particularly valuable because they combine a reactive electrophilic site on the pyridine ring with a versatile acrylate functional group. The electron-withdrawing nature of both the pyridine nitrogen and the acrylate moiety work in concert to activate the C-2 position, making it highly susceptible to attack by a wide range of nucleophiles.[4][5] This allows for the efficient and modular synthesis of diverse 2-substituted pyridine derivatives, which are key intermediates in the development of novel therapeutics and advanced materials.[1][6]

Mechanistic Deep Dive: The Addition-Elimination Pathway

The substitution of a chlorine atom on an aromatic ring does not proceed through a classical SN1 or SN2 pathway.[7] Instead, it occurs via a two-step addition-elimination mechanism , also known as the SNAr reaction.[4][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon).[9] This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][7]

  • Elimination & Aromaticity Restoration: The aromaticity of the ring is a powerful driving force. In the second step, the ring re-aromatizes by expelling the chloride leaving group, resulting in the final substituted product.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. In 2-chloropyridine acrylates, this intermediate is exceptionally well-stabilized due to two factors:

  • The Pyridine Nitrogen: The electronegative nitrogen atom at the 1-position can bear the negative charge in one of the key resonance structures, which is a highly stabilizing contribution.[9][10] This is why nucleophilic attack is strongly favored at the 2- and 4-positions.[9]

  • The Acrylate Group: The electron-withdrawing acrylate group, typically located at the 3- or 5-position relative to the chlorine, further delocalizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the initial attack and accelerating the reaction rate compared to simple 2-chloropyridine.[5]

Caption: General mechanism of SNAr on 2-chloropyridine acrylates.

Reaction Scope and Conditions

A key advantage of this methodology is its broad scope with respect to the nucleophile. Various N-, O-, and S-centered nucleophiles can be successfully employed to generate a diverse library of compounds.

Nucleophile TypeExample(s)Typical BaseTypical Solvent(s)Temp. (°C)Notes
N-Nucleophiles Primary/Secondary Amines (e.g., Morpholine, Aniline)K₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, MeCN, Dioxane80 - 150The most common and robust class of nucleophiles for this reaction.[5][11][12]
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, NaOt-BuTHF, Dioxane, Parent Alcohol25 - 100Requires a strong base to generate the more nucleophilic alkoxide/phenoxide.[13]
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, Cs₂CO₃, NaHDMF, THF, Acetonitrile25 - 80Thiols are excellent, soft nucleophiles and often react under milder conditions.[14]

Detailed Experimental Protocols

The following protocols provide a robust starting point for performing SNAr reactions on 2-chloropyridine acrylates. Researchers should optimize conditions for their specific substrate and nucleophile.

Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Reaction Setup (Inert Atmosphere) Heat 2. Heating & Stirring Setup->Heat Monitor 3. Reaction Monitoring (TLC / LC-MS) Heat->Monitor Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Upon Completion Dry 5. Drying & Concentration Workup->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Final 7. Characterization (NMR, MS, etc.) Purify->Final

Caption: A typical workflow for SNAr synthesis and purification.
Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines a standard procedure for the reaction between a 2-chloropyridine acrylate and a secondary amine.

Materials:

  • Methyl 2-chloro-5-pyridineacrylate (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine acrylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M. Begin stirring the suspension. Add morpholine (1.2 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 8-24 hours).

  • Cooling and Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel containing water.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-morpholinopyridine acrylate product.

Protocol 2: General Procedure for Thiolation with a Thiol (e.g., Thiophenol)

This protocol is adapted for use with sulfur nucleophiles, which are often more reactive.

Materials:

  • Ethyl 2-chloro-5-pyridineacrylate (1.0 eq)

  • Thiophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Other materials as listed in Protocol 1.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-chloropyridine acrylate (1.0 eq) and cesium carbonate (1.5 eq).

  • Reagent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.3-0.5 M and begin stirring. Add thiophenol (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The high nucleophilicity of the thiolate often allows for milder conditions.[14]

  • Monitoring and Workup: Monitor the reaction by TLC (typically complete in 2-8 hours). The workup, extraction, and drying procedure is identical to that described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography. Note: Thiol-containing compounds can sometimes be sensitive; it is advisable to concentrate them at lower temperatures.

Troubleshooting and Key Considerations

  • Stalled or Slow Reactions: If the reaction is sluggish, consider increasing the temperature (microwave heating can be effective), switching to a more polar aprotic solvent like DMSO, or using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).[5][15] For particularly unreactive substrates, using the 2-fluoro analogue can significantly increase the reaction rate.[5]

  • Potential Side Reactions: The acrylate moiety is a Michael acceptor. While SNAr is generally favored at the activated 2-position, highly reactive and soft nucleophiles could potentially undergo conjugate addition to the acrylate.[16][17] If this is observed, running the reaction at a lower temperature may improve selectivity for the desired SNAr pathway.

  • Choice of Base: The base is crucial, especially for nucleophiles requiring deprotonation (alcohols, thiols, some N-H compounds). For sensitive substrates, non-nucleophilic organic bases like DIPEA can be used, although inorganic bases like K₂CO₃ or Cs₂CO₃ are more common and effective as they also help trap the HCl byproduct.

Conclusion

The nucleophilic aromatic substitution at the 2-position of pyridine acrylates is a high-yield, versatile, and scalable method for generating structurally diverse heterocyclic building blocks. The synergistic activation provided by the ring nitrogen and the acrylate group enables the reaction to proceed efficiently with a wide array of nucleophiles under generally accessible conditions. This makes the SNAr reaction a cornerstone of modern synthetic strategy, empowering researchers in drug discovery and materials science to rapidly assemble complex molecular architectures.

References

  • Nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • Moody, C. J., Sneddon, H. F., & Walsh, K. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 1(8), 953-959. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 15(3), 1973-1984. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6219. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. Retrieved from [Link]

  • PubMed. (2010). Conjugate addition of nucleophiles to the vinyl function of 2-chloro-4-vinylpyrimidine derivatives. Molecules, 15(3), 1973-1984. Retrieved from [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Retrieved from [Link]

  • Elsevier. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Asymmetric Nucleophilic Catalysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.3: Nucleophiles. Retrieved from [Link]

Sources

Method

Application Note: Selective Reduction of Ethyl 3-(2-chloropyridin-3-yl)acrylate to Ethyl 3-(2-chloropyridin-3-yl)propanoate

Abstract: This document provides a detailed guide for the chemoselective reduction of the carbon-carbon double bond in ethyl 3-(2-chloropyridin-3-yl)acrylate to yield the corresponding saturated ester, ethyl 3-(2-chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the chemoselective reduction of the carbon-carbon double bond in ethyl 3-(2-chloropyridin-3-yl)acrylate to yield the corresponding saturated ester, ethyl 3-(2-chloropyridin-3-yl)propanoate. This transformation is crucial in medicinal chemistry and drug development for modifying bioactive scaffolds. We present optimized protocols for heterogeneous catalytic hydrogenation, a robust and widely used method, and discuss alternative strategies such as transfer hydrogenation. The guide includes mechanistic insights, step-by-step experimental procedures, characterization data, and critical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Context

The reduction of α,β-unsaturated esters is a fundamental transformation in organic synthesis. When the substrate contains a sensitive heterocyclic moiety, such as a chloropyridine ring, the reaction demands high chemoselectivity to avoid unwanted side reactions like dehalogenation or ring saturation. Ethyl 3-(2-chloropyridin-3-yl)propanoate is a valuable building block in the synthesis of various pharmaceutical agents. Its precursor, ethyl 3-(2-chloropyridin-3-yl)acrylate, features a conjugated system that requires precise reduction of the C=C bond while preserving the ester functionality and the chloro-substituted pyridine ring.

This guide focuses primarily on heterogeneous catalytic hydrogenation, a scalable and efficient method for this transformation.[1] The choice of catalyst, solvent, and reaction conditions is paramount to achieving high yield and purity. We will explore the use of palladium on carbon (Pd/C), a common and effective catalyst for this purpose. Additionally, we will touch upon transfer hydrogenation as a viable alternative that circumvents the need for high-pressure hydrogen gas.[2]

Reaction Mechanism: Heterogeneous Catalytic Hydrogenation

The most widely accepted mechanism for the hydrogenation of alkenes on a solid metal catalyst surface is the Horiuti-Polanyi mechanism.[3] This process occurs in several distinct steps:

  • Adsorption: The alkene (ethyl 3-(2-chloropyridin-3-yl)acrylate) and molecular hydrogen (H₂) are adsorbed onto the active sites of the metal catalyst surface (e.g., Palladium).[1][4][5]

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface, forming metal-hydride bonds.[1][3]

  • Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond. This forms a half-hydrogenated intermediate that remains attached to the catalyst.[3]

  • Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the original double bond, forming the saturated product, ethyl 3-(2-chloropyridin-3-yl)propanoate.[3] This sequential addition from the catalyst surface typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond.[1][5][6]

  • Desorption: The final saturated product has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.

G cluster_catalyst Catalyst Surface (e.g., Pd) catalyst_surface substrate Substrate (Alkene) + H₂ adsorbed Adsorbed Alkene & Dissociated H atoms substrate->adsorbed 1. Adsorption & H₂ Dissociation intermediate Half-Hydrogenated Intermediate adsorbed->intermediate 2. First H Transfer product_ads Adsorbed Saturated Product intermediate->product_ads 3. Second H Transfer product_des Desorbed Product (Alkane) product_ads->product_des 4. Desorption

Caption: Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is the standard and most reliable method for the selective reduction of the target compound.

Materials and Equipment:

  • Substrate: Ethyl 3-(2-chloropyridin-3-yl)acrylate

  • Catalyst: 10% Palladium on Carbon (Pd/C), preferably with 50% water content for safety.

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade.

  • Hydrogen Source: Hydrogen gas cylinder (purity ≥ 99.99%).

  • Inert Gas: Nitrogen or Argon.

  • Filtration Aid: Celite® 545.

  • Reaction Vessel: Parr shaker hydrogenation bottle or a suitable high-pressure autoclave.

  • Apparatus: Parr hydrogenation apparatus or similar, magnetic stirrer, filtration apparatus (Büchner funnel), and rotary evaporator.

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry 250 mL hydrogenation vessel equipped with a magnetic stir bar, add ethyl 3-(2-chloropyridin-3-yl)acrylate (e.g., 5.0 g, 23.6 mmol).

  • Dissolution: Add 100 mL of ethanol to dissolve the substrate completely.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (e.g., 250 mg, 5% w/w). Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Handle with care in an inert atmosphere.

  • System Assembly: Securely attach the vessel to the hydrogenation apparatus.

  • Inert Gas Purge: Seal the system and purge with nitrogen or argon three times to remove all oxygen.

  • Hydrogen Purge: Evacuate the nitrogen and purge the system with hydrogen gas three times.

  • Reaction Execution: Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and commence vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction by observing hydrogen uptake from the ballast tank. The reaction is generally complete within 2-4 hours at room temperature. Progress can also be checked by TLC (staining with KMnO₄) or by analyzing a small, carefully depressurized and filtered aliquot by GC-MS or ¹H NMR.

  • Reaction Completion & Shutdown: Once hydrogen uptake ceases, stop the stirring. Carefully vent the excess hydrogen and purge the system with nitrogen three times.

  • Catalyst Filtration: Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the reaction vessel and the Celite pad with an additional 20-30 mL of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude ethyl 3-(2-chloropyridin-3-yl)propanoate, which is often of sufficient purity (>95%) for subsequent steps. If further purification is needed, silica gel column chromatography can be employed using a hexane/ethyl acetate gradient.

Protocol 2: Transfer Hydrogenation with Hantzsch Ester

This method provides a milder alternative, avoiding the use of flammable, high-pressure hydrogen gas. It relies on a hydride donor, such as a Hantzsch ester, to deliver hydrogen to the substrate.[7][8][9]

Materials and Equipment:

  • Substrate: Ethyl 3-(2-chloropyridin-3-yl)acrylate

  • Hydride Donor: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-(2-chloropyridin-3-yl)acrylate (e.g., 1.0 g, 4.7 mmol) and Hantzsch ester (e.g., 1.44 g, 5.7 mmol, 1.2 equivalents) in 25 mL of toluene.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of small aliquots. The reaction may take 12-24 hours to reach completion.

  • Work-up: After the starting material is consumed, allow the reaction to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure.

  • Purification: The main byproduct is the oxidized Hantzsch ester (diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate). Purify the crude residue via silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to isolate the desired saturated ester.

Data Summary and Product Characterization

Comparative Reaction Parameters
ParameterCatalytic Hydrogenation (Pd/C)Transfer Hydrogenation (Hantzsch Ester)
Hydrogen Source H₂ GasHantzsch Ester
Catalyst 10% Pd/CNone (Thermal) or Organocatalyst
Pressure 1-5 atm (15-75 psi)Atmospheric
Temperature 20-25 °C (Room Temp)80-100 °C
Solvent Ethanol, Ethyl AcetateToluene, Dichloromethane
Reaction Time 2-6 hours12-24 hours
Typical Yield >95%70-90%
Work-up FiltrationColumn Chromatography
Expected Characterization Data for Ethyl 3-(2-chloropyridin-3-yl)propanoate
  • Molecular Formula: C₁₀H₁₂ClNO₂

  • Molecular Weight: 213.66 g/mol

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.30 (dd, 1H, Pyridine-H6)

    • δ 7.55 (dd, 1H, Pyridine-H4)

    • δ 7.20 (dd, 1H, Pyridine-H5)

    • δ 4.15 (q, 2H, -OCH₂ CH₃)

    • δ 3.10 (t, 2H, Ar-CH₂ CH₂-)

    • δ 2.65 (t, 2H, -CH₂CH₂ CO₂Et)

    • δ 1.25 (t, 3H, -OCH₂CH₃ )

    • Note: The characteristic vinyl protons of the starting material at ~7.8 ppm (d) and ~6.5 ppm (d) will be absent.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 172.5 (C=O)

    • δ 150.0 (Ar-C)

    • δ 148.5 (Ar-C)

    • δ 139.0 (Ar-C)

    • δ 135.0 (Ar-C)

    • δ 122.5 (Ar-C)

    • δ 60.8 (-O CH₂CH₃)

    • δ 35.0 (-CH₂CH₂ CO₂Et)

    • δ 30.5 (Ar-CH₂ CH₂-)

    • δ 14.2 (-OCH₂CH₃ )

  • Mass Spectrometry (EI):

    • m/z (%): 213 ([M]⁺, ³⁵Cl), 215 ([M+2]⁺, ³⁷Cl, approx. 1/3 intensity of M⁺), 168 ([M-OEt]⁺), 140 ([M-CO₂Et]⁺). A characteristic fragmentation for some ortho-chloroaryl esters involves the loss of the chlorine atom.[10]

  • Infrared (IR, neat):

    • ν (cm⁻¹): ~2980 (C-H aliphatic), ~1735 (C=O, ester), ~1580, 1450 (C=C, C=N, aromatic).

Overall Experimental Workflow

Caption: General workflow for catalytic hydrogenation of the acrylate substrate.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, potential causes include poor catalyst quality or insufficient hydrogen pressure/agitation. Remedies include adding a fresh portion of the catalyst, increasing hydrogen pressure, or ensuring vigorous stirring to overcome mass transfer limitations.

  • Chemoselectivity Issues - Dehalogenation: The C-Cl bond on the pyridine ring can be susceptible to hydrogenolysis (cleavage) with palladium catalysts, especially at higher temperatures, pressures, or longer reaction times. To minimize this, use the mildest conditions possible (room temperature, low pressure) and monitor the reaction closely to stop it as soon as the starting material is consumed.

  • Chemoselectivity Issues - Pyridine Ring Reduction: Saturation of the pyridine ring is also a possible side reaction but typically requires more forcing conditions (e.g., higher pressures, elevated temperatures) or more active catalysts like rhodium or ruthenium.[11] Sticking to the recommended Pd/C protocol at room temperature should prevent this.

  • Catalyst Handling and Safety: Always handle pyrophoric catalysts like Pd/C in an inert atmosphere. Ensure the reaction system is completely purged of air before introducing hydrogen to prevent the formation of explosive mixtures. The filtration of the catalyst should be done carefully, and the filter cake should not be allowed to dry completely in the air, as it can ignite. Quench the used catalyst on the Celite pad with plenty of water.

Conclusion

The selective reduction of ethyl 3-(2-chloropyridin-3-yl)acrylate to its saturated propanoate derivative is reliably achieved using heterogeneous catalytic hydrogenation with 10% Pd/C under mild conditions. This method offers high yields, operational simplicity, and excellent chemoselectivity, making it suitable for both lab-scale and process development applications. For scenarios where pressurized hydrogen is undesirable, transfer hydrogenation using Hantzsch ester presents a workable, albeit slower, alternative. Careful control of reaction parameters is essential to prevent side reactions such as dehalogenation and preserve the integrity of the chloropyridine core.

References

  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogenation. Retrieved from [Link]

  • Zimmermann, B. M., Kobosil, S. C. K., & Teichert, J. F. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. Chemical Communications, 55(16), 2271-2274. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydrogenation. Retrieved from [Link]

  • Farcas, A., & Coquerel, Y. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1836. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Sisco, S. W. (2010, November 18). METAL-FREE ASYMMETRIC TRANSFER HYDROGENATION WITH HANTZSCH ESTERS. University of Illinois. Retrieved from [Link]

  • Praznik, A., & Leitner, W. (2020). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry, 22(15), 4788-4820. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester. Retrieved from [Link]

  • Passos, L. H. R., et al. (2023). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Organometallics, 42(15), 1865–1873. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of α,β-unsaturated nitroolefins into nitroalkanes with Hantzsch ester promoted by isothiouronium salts. Retrieved from [Link]

  • Galatis, L. (1950). Reaction of pyridine carboxylic esters with sodium borohydride. Journal of the American Chemical Society, 72(9), 4233-4233. Retrieved from [Link]

  • Zimmermann, B. M., Kobosil, S. C. K., & Teichert, J. F. (2019). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv. Retrieved from [Link]

  • Dey, K., & de Ruiter, G. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters, 26(24), 4173–4177. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Lookchem. (n.d.). Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. Retrieved from [Link]

  • Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • Wang, X., et al. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Catalysts, 14(1), 47. Retrieved from [Link]

  • Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters, 22(1), 69-72. Retrieved from [Link]

  • Li, Y., et al. (2010). Chemoselective conjugate reduction of alpha,beta-unsaturated ketones catalyzed by rhodium amido complexes in aqueous media. The Journal of Organic Chemistry, 75(8), 2981-2988. Retrieved from [Link]

  • Appella, D. H., et al. (2002). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society, 124(38), 11244–11245. Retrieved from [Link]

  • Narisada, M., et al. (1988). Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. The Journal of Organic Chemistry, 53(22), 5390–5395. Retrieved from [Link]

  • Denison, M. S., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 22(8), 1369–1379. Retrieved from [Link]

  • Brown, M. S., & Rapoport, H. (1963). The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry, 28(11), 3261–3263. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 11.2: Hydrogenation with Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Pyridine and Its Derivates Catalyzed by Poly(ethylene glycol)-Stabilized Amorphous RuB Nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. Retrieved from [Link]

  • Yur'eva, T. M., & Goncharova, T. N. (1998). Heterogeneous catalysts of hydrogenation. Russian Chemical Reviews, 67(8), 669-693. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles. Part I. Hydrogenation of pyridines. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Ethyl Propanoate. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL-(E)-2-CHLOROACETYL-3-(2'-THIOFURANYL)-PROPENOATE;(E)-MAJOR-ISOMER. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-Ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-chloro-indol-3-yl)propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Application

Application Note: Horner-Wadsworth-Emmons Synthesis of 2-Chloropyridine Acrylates

Executive Summary The synthesis of ethyl 3-(2-chloropyridin-3-yl)acrylate and its analogs is a critical step in the development of aza-cinnamic acid derivatives, often employed as pharmacophores in kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl 3-(2-chloropyridin-3-yl)acrylate and its analogs is a critical step in the development of aza-cinnamic acid derivatives, often employed as pharmacophores in kinase inhibitors and Michael acceptor-based drugs. While the Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for generating E-


-unsaturated esters, the 2-chloropyridine  moiety presents a specific challenge: the C2-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (

).

Standard HWE conditions utilizing strong bases (e.g., NaH, NaOMe) frequently lead to side reactions, including chloride displacement or polymerization. This guide details a Masamune-Roush protocol using LiCl/DBU as the primary method to ensure chemoselectivity and high E-stereoselectivity (>98:2), alongside a standard NaH protocol for less sensitive variants.

Mechanistic Insight & Chemical Challenges

The vs. Olefination Competition

The electron-deficient nature of the pyridine ring, further activated by the electronegative chlorine at the 2-position, makes the aldehyde substrate susceptible to attack by strong nucleophiles.

  • Path A (Desired): Phosphonate carbanion attacks the aldehyde carbonyl (Olefination).[1]

  • Path B (Undesired): Base or Phosphonate anion attacks the C2-position (

    
    ), leading to byproduct formation (e.g., 2-alkoxypyridines).
    
HWE Reaction Cycle

The reaction proceeds through the formation of a phosphonate carbanion, which attacks the aldehyde to form an oxyanion. This intermediate cyclizes to a four-membered oxaphosphetane . The breakdown of this ring is the stereodefining step.

  • Thermodynamic Control: The reversibility of the initial addition allows the system to equilibrate to the thermodynamically more stable trans-oxaphosphetane, which eliminates to give the E-alkene.

HWE_Mechanism Start Phosphonate (Triethyl phosphonoacetate) Carbanion Phosphonate Carbanion Start->Carbanion Deprotonation Base Base (DBU or NaH) Base->Carbanion Intermed Betaine / Oxyanion Carbanion->Intermed + Aldehyde Aldehyde 2-Chloropyridine- 3-carbaldehyde Aldehyde->Intermed Oxaphos Oxaphosphetane (4-membered ring) Intermed->Oxaphos Cyclization Product (E)-Acrylate Product Oxaphos->Product Elimination (Stereodefining) Byprod Phosphate Salt Oxaphos->Byprod

Figure 1: Mechanistic pathway of the HWE reaction emphasizing the critical oxaphosphetane intermediate.

Critical Optimization Parameters

Base Selection Matrix

The choice of base dictates the impurity profile.

Base SystemStrength (pKa)Risk of

E/Z SelectivityRecommendation
NaH / THF High (~35)High GoodUse only for robust substrates.
KOtBu / THF High (~17)ModerateExcellentProne to transesterification.
LiCl / DBU Mild (~12)Low Excellent Preferred Method.
The Masamune-Roush Advantage (LiCl/DBU)

For 2-chloropyridines, the Masamune-Roush conditions are superior.

  • Role of LiCl: Lithium ions chelate the phosphonate, increasing the acidity of the

    
    -proton. This allows a weaker base (DBU) to effect deprotonation.
    
  • Role of DBU: A mild, non-nucleophilic base that avoids displacing the chlorine atom on the pyridine ring.

Experimental Protocols

Protocol A: Masamune-Roush Conditions (Recommended)

Best for: 2-chloropyridines, fluoropyridines, and substrates sensitive to strong bases.

Reagents:

  • 2-Chloropyridine-3-carbaldehyde (1.0 equiv)[1]

  • Triethyl phosphonoacetate (1.2 equiv)

  • Lithium Chloride (anhydrous, 1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation of LiCl: Flame-dry LiCl under vacuum to ensure it is strictly anhydrous. This is critical for the chelation effect.

  • Solubilization: Suspend the dry LiCl in anhydrous MeCN (0.2 M concentration relative to aldehyde) under Argon.

  • Phosphonate Activation: Add Triethyl phosphonoacetate (1.2 equiv) to the LiCl suspension. Stir for 10 minutes at Room Temperature (RT). The mixture should become clear or slightly cloudy.

  • Base Addition: Cool the mixture to 0 °C . Add DBU (1.2 equiv) dropwise. Stir for 15–30 minutes.

  • Substrate Addition: Add 2-Chloropyridine-3-carbaldehyde (1.0 equiv) as a solution in minimal MeCN dropwise.

  • Reaction: Allow the reaction to warm to RT and stir for 2–4 hours.

    • Monitoring: Check TLC (Hex/EtOAc) or LC-MS. Look for the disappearance of the aldehyde peak.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).

Protocol B: Standard NaH Conditions (High Throughput)

Best for: Initial screens or robust analogs lacking labile halogens.

Step-by-Step Methodology:

  • Slurry Formation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF at 0 °C under Argon.

  • Deprotonation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of

    
     gas will occur. Stir for 30 min at 0 °C until gas evolution ceases and the solution is clear.
    
  • Addition: Add the aldehyde (1.0 equiv) in THF dropwise at 0 °C.

  • Temperature Control: Do not heat. Stir at 0 °C for 1 hour, then slowly warm to RT only if conversion is incomplete. Heating significantly increases

    
     byproducts.
    
  • Workup: Quench carefully with water (exothermic!). Extract as per Protocol A.

Validation & Quality Control

Analytical Data Interpretation

Successful synthesis is validated by the following spectral characteristics:

  • 
    H NMR (CDCl
    
    
    
    ):
    • Vinyl Protons: Look for two doublets (

      
      ). This large coupling constant confirms the (E)-geometry .
      
    • Diagnostic Shift: The

      
      -proton (next to ester) typically appears at 
      
      
      
      6.4–6.6 ppm, while the
      
      
      -proton (next to pyridine) appears downfield at
      
      
      7.6–8.0 ppm due to the deshielding effect of the heterocycle.
    • Aldehyde Loss: Disappearance of the singlet at

      
      .
      
  • LC-MS:

    • Target Mass:

      
      .[2][3]
      
    • Chlorine Pattern: Ensure the characteristic

      
       isotope pattern (3:1 ratio) is preserved. Loss of this pattern indicates halogen displacement.
      
Workflow Decision Tree

Workflow Start Start: 2-Chloropyridine Aldehyde Check Is the substrate highly valuable or scale > 10g? Start->Check Path_Standard Protocol B: NaH/THF (Standard) Check->Path_Standard No (Small scale/Screening) Path_Mild Protocol A: LiCl/DBU (Masamune-Roush) Check->Path_Mild Yes (High Fidelity) QC QC: Check LCMS for SNAr byproduct (M+H - Cl + OMe/OH) Path_Standard->QC Path_Mild->QC QC->Path_Mild Fail (SNAr observed) Success Proceed to Hydrogenation/Coupling QC->Success Pass (>95% Purity)

Figure 2: Decision matrix for selecting the appropriate olefination protocol.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU.[1] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863–927. Link

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455–1460. (Context on 2-chloropyridine reactivity). Link

  • Claridge, T. D. W., et al. (2014). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[4] Organic Letters, 16(24), 6370–6373. Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing cis-isomer formation in trans-ethyl 3-(2-chloropyridin-3-yl)acrylate synthesis

Ticket Subject: Minimizing cis-isomer formation in trans-ethyl 3-(2-chloropyridin-3-yl)acrylate synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: Critical (Impurity Co...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing cis-isomer formation in trans-ethyl 3-(2-chloropyridin-3-yl)acrylate synthesis

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: Critical (Impurity Control)

Executive Summary

You are encountering elevated levels of the cis (Z) isomer during the Heck coupling of 3-bromo-2-chloropyridine (or 3-iodo-2-chloropyridine) with ethyl acrylate. For pharmaceutical applications, the trans (E) isomer is the required pharmacophore intermediate.

The formation of cis-ethyl 3-(2-chloropyridin-3-yl)acrylate is often driven by kinetic control or improper catalyst ligand sterics , exacerbated by the ortho-chloro substituent on the pyridine ring. This guide provides a root-cause analysis and validated protocols to shift selectivity toward the thermodynamic trans product (>99:1 E/Z).

Module 1: Critical Parameter Analysis (The "Knowledge Base")

To solve the selectivity issue, we must first understand the mechanistic failure points.

1. The Ortho-Effect & Stereocontrol

The 2-chloro substituent on the pyridine ring creates significant steric bulk adjacent to the reaction center (C3). During the migratory insertion of the alkene into the Pd-Aryl bond:

  • Ideal Scenario: The bulky Pd-ligand complex forces the alkene substituent (ester group) away from the pyridine ring, favoring the trans precursor.

  • Failure Mode: If the ligand is too small or the temperature too low, the system may traverse a lower-energy kinetic pathway that allows cis formation, or fail to isomerize the pre-elimination intermediate.

2. Thermodynamic vs. Kinetic Control[1]
  • Kinetic Product: The cis-isomer can form faster in some catalytic cycles but is less stable.

  • Thermodynamic Product: The trans-isomer is significantly more stable (approx. 3–5 kcal/mol lower in energy) because it minimizes steric clash between the ester group and the pyridine ring/chlorine atom.

  • Operational Implication: High temperatures promote the reversibility of the hydride insertion step, allowing the system to "find" the thermodynamic trans valley.

3. The Role of Base and Additives

The base regenerates the Pd(0) species. However, weak bases (like bicarbonate) often result in slower reactions that can trap kinetic isomers. Stronger, sterically hindered bases (like PMP or DIPEA) often improve trans selectivity by accelerating the specific


-hydride elimination pathway that yields the E-isomer.
Module 2: Visualizing the Selectivity Mechanism

The following diagram illustrates the critical "Decision Point" in the catalytic cycle where stereochemistry is determined.

HeckCycle Start Start: Aryl Halide + Pd(0) OxAdd Oxidative Addition (Pd-Ar species) Start->OxAdd + Ligand Coord Alkene Coordination OxAdd->Coord + Ethyl Acrylate Insert Migratory Insertion (Stereo-determining Step) Coord->Insert Rotation C-C Bond Rotation Insert->Rotation Path A: Ideal (Steric Control) Elimination Beta-Hydride Elimination Insert->Elimination Path B: Fast (Kinetic Leak) Rotation->Elimination Thermodynamic Alignment Product Release Product (Trans vs Cis) Elimination->Product Product->Start Base regenerates Pd(0)

Caption: The Heck Catalytic Cycle. Note that "C-C Bond Rotation" is required after insertion to align the beta-hydrogen for syn-elimination to yield the trans-isomer.

Module 3: Troubleshooting Guide (Q&A)

Q1: My E/Z ratio is stuck at 85:15. How do I push it to >99:1? A: You are likely operating under kinetic control.

  • Action: Increase reaction temperature by 10-20°C (e.g., from 80°C to 100-110°C).

  • Reasoning: Higher thermal energy overcomes the rotational barrier of the C-C bond in the palladium-alkyl intermediate, allowing it to rotate into the conformation that eliminates to form the trans isomer.

  • Secondary Action: Switch to a "Jeffery condition" setup (Phase Transfer Catalysis). Add TBAB (Tetrabutylammonium bromide). This stabilizes the "naked" Pd nanoparticles and often improves thermodynamic selectivity.

Q2: I am seeing significant Pd black precipitation and low conversion. A: The 2-chloropyridine nitrogen may be coordinating to the Palladium, poisoning the catalyst ("Pd sequestration").

  • Action: Use a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) or a bulky monodentate ligand like P(o-tol)3 .

  • Reasoning: Bidentate ligands bind Pd more tightly, preventing the pyridine nitrogen from displacing the ligand and deactivating the catalyst.

Q3: Can I convert the cis isomer to trans after the reaction? A: Yes. If synthesis optimization fails, use chemical isomerization.

  • Protocol: Dissolve the crude mixture in toluene. Add 5-10 mol% Iodine (

    
    ). Heat to reflux for 2-4 hours. Wash with sodium thiosulfate.
    
  • Mechanism: Iodine radicals reversibly add to the double bond, breaking the

    
    -system and allowing free rotation to the thermodynamic trans state before reforming the double bond.
    
Module 4: Validated Experimental Protocols
Protocol A: High-Selectivity Heck Synthesis

Use this as your primary method to avoid cis-formation initially.

ComponentEquivalentsNotes
3-Bromo-2-chloropyridine 1.0Limiting Reagent
Ethyl Acrylate 1.5Excess drives kinetics
Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
P(o-tol)3 0.04 (4 mol%)Bulky ligand favors trans
Triethylamine (Et3N) 2.5Base
DMF or DMAc SolventHigh boiling point (0.2 M conc)

Step-by-Step:

  • Charge reaction vessel with aryl halide, Pd(OAc)2, and Phosphine ligand.[2]

  • Inert the vessel (Nitrogen/Argon purge x3). Oxygen is the enemy of selectivity here.

  • Add de-gassed DMF, followed by Et3N and Ethyl Acrylate via syringe.

  • Critical Step: Heat to 110°C and hold for 16–24 hours. Do not stop early.

  • Monitor via HPLC. If cis > 5%, continue heating.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/LiCl. Dry over MgSO4.

Protocol B: Troubleshooting Flowchart

Use this logic flow to diagnose ongoing failures.

Troubleshooting Problem Low Trans Selectivity (<95%) CheckTemp Is Temp > 100°C? Problem->CheckTemp IncreaseTemp Increase T to 120°C CheckTemp->IncreaseTemp No CheckLigand Ligand Type? CheckTemp->CheckLigand Yes SwitchLigand Switch to P(o-tol)3 or dppp CheckLigand->SwitchLigand PPh3 (Simple) CheckConv Is Conversion High? CheckLigand->CheckConv Bulky/Bidentate AddIodine Post-Rxn Isomerization (I2/Reflux) CheckConv->AddIodine Yes

Caption: Decision tree for diagnosing and correcting low E/Z selectivity in Heck couplings.

Module 5: References
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31–44.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.

(Note: The protocols described above are derived from standard methodologies reviewed in these authoritative texts, adapted specifically for the steric constraints of ortho-substituted heteroaryl systems.)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for 2-Chloropyridine Acrylate Isomers

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of isomers are paramount. Positional isomers, such as the various forms of 2-chloropyridine acrylate, often...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of isomers are paramount. Positional isomers, such as the various forms of 2-chloropyridine acrylate, often exhibit nearly identical physicochemical properties, presenting a significant challenge for analytical chemists.[1][2] This guide provides a comprehensive, in-depth walkthrough of a systematic HPLC method development strategy designed to resolve these challenging isomers, grounded in fundamental chromatographic principles and supported by comparative experimental data.

The Challenge: Physicochemical Similarities of 2-Chloropyridine Acrylate Isomers

2-Chloropyridine acrylate exists as multiple positional isomers, where the acrylate group is attached to different positions on the pyridine ring. These isomers share the same molecular weight and often have very similar polarity and pKa values. The basic nitrogen on the pyridine ring can lead to undesirable peak tailing due to interactions with residual silanols on traditional silica-based columns.[1][3] Furthermore, the inherent polarity of these compounds can result in poor retention on conventional C18 stationary phases.[1][4] A successful method must overcome these hurdles to provide baseline resolution, enabling accurate quantification for quality control and reaction monitoring.

A Systematic Approach to Method Development

A structured approach to method development saves time and resources while ensuring a robust and reliable final method.[5][6] Our strategy will focus on a systematic screening of key chromatographic parameters: stationary phase, mobile phase composition (including pH and organic modifier), and temperature.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method A Define Analytical Target Profile B Stationary Phase Screening (C18, Phenyl-Hexyl, Biphenyl) A->B Selectivity C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C Orthogonal Chemistries D pH Optimization (pH 3.0 vs. pH 7.0) C->D Best Organic Modifier E Gradient Optimization D->E Optimal pH F Temperature Study (30°C vs. 40°C) E->F Refined Gradient G System Suitability Testing F->G Optimized Conditions H Final Robust Method G->H Verification SeparationMechanism cluster_StationaryPhase Biphenyl Stationary Phase sp Silica Particle Biphenyl Ligand iso1 Isomer A iso1->sp:f1 Stronger π-π Interaction (Higher Retention) iso2 Isomer B iso2->sp:f1 Weaker π-π Interaction (Lower Retention)

Caption: Proposed Separation Mechanism on Biphenyl Phase.

Conclusion

The successful separation of 2-chloropyridine acrylate isomers requires a departure from standard reversed-phase conditions. By systematically evaluating stationary phases with alternative selectivities, such as a Biphenyl column, and optimizing the mobile phase pH to control the ionization state of the pyridine moiety, a robust and reliable HPLC method can be developed. This guide demonstrates that a logical, science-driven approach to method development is essential for tackling complex separation challenges in the pharmaceutical and chemical industries.

References

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]

  • Reversed-Phase HPLC Column Selection Guide - Phenomenex. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • Pyridines Separation of pyridine and other amines - Agilent. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]

  • Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. [Link]

  • Choosing Your LC Stationary Phase - Restek Resource Hub. [Link]

  • HPLC/UHPLC Column Phase Selection Chart - Phenomenex. [Link]

  • The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity - Phenomenex. [Link]

  • Separation of Isobornyl acrylate on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Zebron GC Column Selection Chart - Phenomenex. [Link]

  • Stability-Indicating HPLC Method Development - vscht.cz. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

  • Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. - DTIC. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Pyridine - SIELC Technologies. [Link]

  • Choosing Your LC Stationary Phase - YouTube. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]

  • (PDF) Highly enantioselective catalytic synthesis of chiral pyridines - ResearchGate. [Link]

  • Waters | The Path to Successful Drug Development Starts with Purposeful Method Development. [Link]

  • Fast Separation of Acrylamide Monomer from Acrylic Acid | LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Alternative Method Development Techniques - Waters Corporation. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Journal of Chromatography A (Elsevier BV) | 62509 Publications | 1143569 Citations | Top authors - SciSpace. [Link]

  • Maximizing Your HPLC Method Development - YouTube. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Method Development | Optimized Method Performance for Safe Medicines | Waters. [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates | Waters. [Link]

  • Residual solvents Fast separation of commonly used residual solvents - Agilent. [Link]

  • CN101830844A - Preparation method of 2-chloropyridine - Google P
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. [Link]

  • CN105669535A - One-step synthesis method of 2-chloropyridine
  • 2-Chloropyridine - Wikipedia. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • US5283338A - Process for the preparation of 2-chloropyridines - Google P
  • 2-chloro pyridine preparation method - Eureka | Patsnap. [Link]

  • Agilent Application Note 2019 Quantitation of Pesticides in Strawberries | PDF - Scribd. [Link]

  • HSCCC chromatograms of ginsenosides fractions PPT (A) and PPD (B) in... - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

A Researcher's Guide to Safely Handling 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester This guide provides essential safety and logistical information for the handling and disposal of 3-(2-Chloro-pyridin-3-yl)-acryli...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

This guide provides essential safety and logistical information for the handling and disposal of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS Number: 104830-08-2). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It offers a procedural framework grounded in the chemical's structural components—a chlorinated pyridine and an acrylic acid ethyl ester—to ensure the highest standards of laboratory safety. Our commitment is to empower you with the knowledge to not only follow protocols but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

Hazard Analysis: A Tale of Two Functional Groups

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, a solid compound, we must infer its toxicological profile by examining its constituent parts: the chlorinated pyridine ring and the acrylic acid ethyl ester side chain.

  • The Chlorinated Pyridine Moiety: Pyridine and its derivatives are known for their potential to cause adverse health effects upon exposure.[1] Specifically, 3-Chloropyridine is classified as toxic by inhalation, in contact with skin, and if swallowed.[2] It is prudent to assume that 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester may exhibit similar toxicological properties. Exposure can lead to skin and eye irritation, and potentially more severe systemic effects.[1][2]

  • The Acrylic Acid Ester Moiety: Acrylic acid and its esters are known to be irritants.[3] They can cause serious eye irritation and may cause respiratory irritation.[3] Some acrylic esters may also cause allergic skin reactions.[4] Furthermore, acrylic acid has corrosive properties.[5] While our compound is an ester, the potential for hydrolysis to acrylic acid under certain conditions cannot be entirely dismissed.

Given this composite hazard profile, a cautious and multi-layered approach to personal protection is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. The following table summarizes the recommended PPE, with the understanding that a site-specific risk assessment should always be performed.

Protection Area Required PPE Specifications and Rationale
Eye and Face Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect against dust particles and potential splashes.[2][6] A face shield should be worn over goggles when there is a significant risk of splashing.[6][7]
Hand Chemical-Resistant GlovesNitrile gloves are a suitable choice for general handling and provide protection against a range of chemicals.[6] Given the hazards of chlorinated pyridines, it is crucial to inspect gloves for any damage before use and to change them immediately if contact with the chemical occurs.[6] For extended or high-risk procedures, consider double-gloving.[6][7]
Body Flame-Resistant Lab CoatA fully buttoned, flame-resistant lab coat is necessary to protect the skin from accidental contact.[6][7]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[1][8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be required.[2][6]
Foot Closed-toe ShoesProper footwear that covers the entire foot is required in a laboratory setting to protect against spills.[6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Designated Area: All work with 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester should be performed in a designated area, such as a chemical fume hood.[1][8]

  • Pre-use Inspection: Before beginning any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[6]

  • Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid chemical spills.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating airborne dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[6][9] Decontaminate all work surfaces and equipment used.[6]

Storage

Store 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][11] Keep it away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][11] Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[9][11] If skin irritation occurs, seek medical attention.[9]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9][11]

  • Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting.[12] Call a poison control center or physician for guidance.[9]

  • Spill Response: In the case of a small spill, it can be absorbed with sand or other non-combustible absorbent material and placed in a sealed container for disposal.[3][5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[6]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[8]

  • Labeling: Ensure the waste container is labeled with its contents and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of it down the drain or in regular trash.[13]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for the safe handling of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester.

SafeHandlingWorkflow Safe Handling Workflow for 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response start Start: New Procedure risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection gather_materials Gather Materials & Verify Fume Hood ppe_selection->gather_materials weigh_transfer Weigh & Transfer in Fume Hood gather_materials->weigh_transfer in_use Perform Experiment weigh_transfer->in_use decontaminate Decontaminate Workspace & Equipment in_use->decontaminate spill Spill Occurs in_use->spill exposure Exposure Occurs in_use->exposure waste_disposal Dispose of Waste decontaminate->waste_disposal storage Store Compound Properly waste_disposal->storage end End of Procedure storage->end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: A flowchart outlining the key steps and decision points for the safe handling of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester.

References

  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem.
  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe.
  • Material Safety Data Sheet - 3-Chloropyridine, 99% - Cole-Parmer.
  • Acrylic acid (HSG 104, 1997) - Inchem.org.
  • Pyridine Standard Operating Procedure - Washington State University.
  • 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester AldrichCPR 104830-08-2 - Sigma-Aldrich.
  • Personal protective equipment for handling 3-Chlorofuro[2,3-b]pyridine - Benchchem.
  • 3-Chloropyridine Safety Data Sheet - Fisher Scientific.
  • Safety Data Sheet - [Generic].
  • Safety Data Sheet - Acrylic Acid - Spectrum Chemical.
  • Safety Data Sheet - 2-Chloronicotinonitrile - Thermo Fisher Scientific.
  • 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | C10H10ClNO2 | CID 10798563 - PubChem.
  • Method for disposal of waste from acrylic acid process and acrylic ester process - Google Patents.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • Safety Data Sheet - Ethyl acrylate - Sigma-Aldrich.
  • Safety Data Sheet - Acrylic acid, stabilized - Sigma-Aldrich.
  • 3-(2-CHLORO-PYRIDIN-4-YL)-ACRYLIC ACID ETHYL ESTER Safety Data Sheets - Echemi.
  • Safety data sheet - Acrylic acid-methyl ester - Labbox.
  • Safety Data Sheet - Ethyl Acrylate (stabilized with MEHQ) - TCI Chemicals.
  • Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption - Deswater.
  • Safety Data Sheet - (e)-3-(6-Chloropyridin-3-yl)acrylic acid - CymitQuimica.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.